molecular formula C14H17ClO B14280127 4-(3-Chloropropyl)-6-methoxy-1,2-dihydronaphthalene CAS No. 140367-11-9

4-(3-Chloropropyl)-6-methoxy-1,2-dihydronaphthalene

Cat. No.: B14280127
CAS No.: 140367-11-9
M. Wt: 236.73 g/mol
InChI Key: PELHWPIEAQHLJI-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)-6-methoxy-1,2-dihydronaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a chloropropyl group and a methoxy group attached to a dihydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropyl)-6-methoxy-1,2-dihydronaphthalene typically involves the reaction of 6-methoxy-1,2-dihydronaphthalene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)-6-methoxy-1,2-dihydronaphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Chloropropyl)-6-methoxy-1,2-dihydronaphthalene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)-6-methoxy-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloropropyl)-6-methoxy-1,2-dihydronaphthalene is unique due to its combination of a chloropropyl group and a methoxy group on a dihydronaphthalene ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

CAS No.

140367-11-9

Molecular Formula

C14H17ClO

Molecular Weight

236.73 g/mol

IUPAC Name

4-(3-chloropropyl)-6-methoxy-1,2-dihydronaphthalene

InChI

InChI=1S/C14H17ClO/c1-16-13-8-7-12-5-2-4-11(6-3-9-15)14(12)10-13/h4,7-8,10H,2-3,5-6,9H2,1H3

InChI Key

PELHWPIEAQHLJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC=C2CCCCl)C=C1

Origin of Product

United States

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